molecular formula C23H20O2 B13342815 Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate

Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate

Cat. No.: B13342815
M. Wt: 328.4 g/mol
InChI Key: BVCJOQNRFCGRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields due to their ability to form polymers. This particular compound features a benzyl group attached to an acrylate moiety, with a biphenyl substituent, making it a versatile molecule in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate typically involves the esterification of benzyl alcohol with 2-([1,1’-biphenyl]-4-ylmethyl)acrylic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate involves its ability to undergo polymerization. The acrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-([1,1’-biphenyl]-4-ylmethyl)acrylate is unique due to its combination of the benzyl and biphenyl groups, which impart specific physical and chemical properties. This makes it particularly useful in applications requiring high refractive index and biocompatibility .

Properties

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

benzyl 2-[(4-phenylphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C23H20O2/c1-18(23(24)25-17-20-8-4-2-5-9-20)16-19-12-14-22(15-13-19)21-10-6-3-7-11-21/h2-15H,1,16-17H2

InChI Key

BVCJOQNRFCGRER-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.